molecular formula C21H27N3O3 B2451755 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide CAS No. 904278-23-5

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide

Cat. No.: B2451755
CAS No.: 904278-23-5
M. Wt: 369.465
InChI Key: OPLMKCGMGXMPPW-UHFFFAOYSA-N
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Description

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide is a compound of significant interest in the fields of chemistry, pharmacology, and materials science. Its unique structure, characterized by the presence of dihydroisoquinoline and furan moieties, imparts distinctive chemical and biological properties that make it a valuable subject of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide typically involves multi-step reactions:

  • Initial Formation of Dihydroisoquinoline: The dihydroisoquinoline component can be synthesized through Pictet-Spengler reactions involving the cyclization of an amine and an aldehyde in the presence of an acid catalyst.

  • Furan Attachment: The furan moiety is introduced via cross-coupling reactions such as Suzuki or Stille coupling, utilizing a furanyl halide and a suitable catalyst.

  • Final Coupling to Form Oxalamide: The terminal step involves the coupling of the intermediate with oxalyl chloride in the presence of a base to form the oxalamide linkage.

Industrial Production Methods: Industrial scale-up of this compound often employs continuous flow chemistry to enhance reaction efficiency and yield. Automated synthesis platforms enable precise control over reaction conditions, leading to higher purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Under oxidative conditions, the furan ring is susceptible to opening, leading to various derivatives depending on the oxidizing agent.

  • Reduction: Hydrogenation reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline, modifying its pharmacological profile.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, m-chloroperbenzoic acid.

  • Reduction: Palladium on carbon (Pd/C), hydrogen gas.

  • Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents).

Major Products Formed:

  • Oxidation Products: Furancarboxylic acids, furfural derivatives.

  • Reduction Products: Tetrahydroisoquinoline analogs.

  • Substitution Products: Halofurans, alkylated furans.

Scientific Research Applications

Chemistry:

  • Catalysts: The compound serves as a ligand in transition metal catalysts, enhancing selectivity and efficiency in catalytic reactions.

  • Materials Science: It is used in the synthesis of polymers and organic electronic materials, contributing to advancements in flexible electronics and photovoltaic devices.

Biology and Medicine:

  • Pharmacology: Investigated for its potential as a neuroprotective agent, it interacts with various neurotransmitter receptors and pathways.

  • Drug Development: Structurally modified analogs are being explored as potential treatments for neurological disorders and cancers.

Industry:

  • Pesticides: Certain derivatives exhibit insecticidal properties, making them candidates for agricultural applications.

  • Dyes: Utilized in the formulation of high-performance dyes and pigments for textiles and coatings.

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets:

  • Neurotransmitter Receptors: It acts on serotonin and dopamine receptors, modulating neurotransmission and exerting neuroprotective effects.

  • Enzyme Inhibition: Inhibits specific enzymes involved in oxidative stress pathways, providing antioxidant properties.

  • Signal Transduction Pathways: Modulates intracellular signaling cascades, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

  • N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-N2-isobutyloxalamide: Lacks the furan moiety, leading to different pharmacological and chemical properties.

  • N-(2-(Furan-2-yl)ethyl)-N-isobutyloxalamide: Does not contain the dihydroisoquinoline ring, affecting its biological activity and chemical reactivity.

This detailed examination of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide illustrates its significant potential across various fields and highlights the complexity of its synthesis and applications. How's that for fascinating chemistry?

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-15(2)12-22-20(25)21(26)23-13-18(19-8-5-11-27-19)24-10-9-16-6-3-4-7-17(16)14-24/h3-8,11,15,18H,9-10,12-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLMKCGMGXMPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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